molecular formula C11H23ClO3S B13562302 2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride

2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13562302
M. Wt: 270.82 g/mol
InChI Key: YTRBMVWLRMWVAJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a propane backbone with additional methyl and pentyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylpropane-1,3-diol with 4-methylpentanol in the presence of a suitable catalyst. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.

    Solvents: Anhydrous solvents, such as dichloromethane or tetrahydrofuran, are often used to prevent hydrolysis.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl Chloride: Contains a benzene ring instead of an aliphatic chain.

    Tosyl Chloride: A sulfonyl chloride derivative with a toluene group.

Uniqueness

2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is unique due to its branched aliphatic structure, which provides different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylpentoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-10(2)6-5-7-15-8-11(3,4)9-16(12,13)14/h10H,5-9H2,1-4H3

InChI Key

YTRBMVWLRMWVAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

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